molecular formula C25H25N5O11P2 B1192910 [(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate

[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate

Cat. No. B1192910
InChI Key: VXEHVAOFCPIBTQ-XXXKQHFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INS49266 is a bioactive chemical.

Scientific Research Applications

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry

Phosphonate compounds are effective non-hydrolyzable phosphate mimics in biomedical applications, often inhibiting enzymes that use phosphates as substrates. Their application extends to antiviral, antiparasitic, and antimalarial agents, demonstrating their versatility in therapeutic interventions. This includes phosphonate prodrugs with improved pharmacokinetics for potential clinical use (Krečmerová et al., 2022).

Novel Dinucleotide Analogs

In the synthesis of novel dinucleotide analogs, phosphonate compounds have shown potential in forming superior coupling reagents compared to traditional methods. This advancement in synthetic chemistry highlights the utility of phosphonates in developing complex molecular structures (Valiyev et al., 2010).

Phosphonates in Solid-State Chemistry

Phosphonates play a role in the formation of tubular structures in solid-state chemistry through extensive hydrogen bonding. This has implications for the design of novel materials and pharmaceuticals, where phosphonate functionality can lead to unique molecular architectures (Dar et al., 2015).

Inhibition of Purine Nucleoside Phosphorylase

Phosphonate compounds have been effective as inhibitors of human erythrocyte purine nucleoside phosphorylase. This enzyme is a target in the treatment of disorders where T-lymphocytes are pathogenic, showing the potential of phosphonates in therapeutic applications (Kelley et al., 1993).

properties

Product Name

[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C25H25N5O11P2

IUPAC Name

((2R,3aR,4R,6R,6aR)-6-(6-benzamido-9H-purin-9-yl)-2-benzyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl trihydrogen diphosphate

InChI

InChI=1S/C25H25N5O11P2/c31-24(16-9-5-2-6-10-16)29-22-19-23(27-13-26-22)30(14-28-19)25-21-20(39-18(40-21)11-15-7-3-1-4-8-15)17(38-25)12-37-43(35,36)41-42(32,33)34/h1-10,13-14,17-18,20-21,25H,11-12H2,(H,35,36)(H2,32,33,34)(H,26,27,29,31)/t17-,18-,20-,21-,25-/m1/s1

InChI Key

VXEHVAOFCPIBTQ-XXXKQHFZSA-N

SMILES

O=C(c1ccccc1)Nc1ncnc2c1ncn2[C@@H]1O[C@@H]([C@@H]2[C@H]1O[C@@H](O2)Cc1ccccc1)COP(=O)(OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

INS49266;  INS 49266;  INS-49266.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate
Reactant of Route 3
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate
Reactant of Route 4
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate
Reactant of Route 5
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate
Reactant of Route 6
[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate

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